BenchChemオンラインストアへようこそ!

Dermaseptin B2

Antimicrobial peptides Immunomodulation Structure-function comparison

Dermaseptin B2 (DRS-B2, also known as Adenoregulin) is a 33-residue cationic α-helical antimicrobial peptide (AMPs) isolated from the skin secretion of the Amazonian tree frog Phyllomedusa bicolor. It belongs to the dermaseptin superfamily (FSAP family, dermaseptin subfamily) and is characterized by its amphipathic structure (molecular weight ~3,181.7 Da, CAS 149260-68-4).

Molecular Formula
Molecular Weight
Cat. No. B1577055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin B2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin B2 (Adenoregulin) – Procurement-Relevant Identity, Class, and Baseline Profile


Dermaseptin B2 (DRS-B2, also known as Adenoregulin) is a 33-residue cationic α-helical antimicrobial peptide (AMPs) isolated from the skin secretion of the Amazonian tree frog Phyllomedusa bicolor [1]. It belongs to the dermaseptin superfamily (FSAP family, dermaseptin subfamily) and is characterized by its amphipathic structure (molecular weight ~3,181.7 Da, CAS 149260-68-4) [2]. In pharmacological profiling, DRS-B2 exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, yeast, fungi, and protozoa, and additionally enhances agonist binding to the A1 adenosine receptor—a property that distinguishes it from most other dermaseptins [3].

Why Dermaseptin B2 Cannot Be Simply Interchanged with Dermaseptin S4, DA4, or B3 for Research or Therapeutic Development


Although Dermaseptin B2 shares high sequence identity with other dermaseptin family members (e.g., DRS-S4, DRS-DA4, DRS-B3), functional divergence at the level of target spectrum, cytotoxicity profile, immunomodulatory activity, and mechanism of action makes class-level substitution scientifically indefensible. For instance, DRS-B2 lacks the chemotactic activity to recruit leukocytes—a property that defines DRS-DA4—while its broad bactericidal action contrasts sharply with the Gram-negative-restricted activity of DRS-DA4 [1]. Similarly, DRS-S4 analogs exhibit greater antiviral potency against Zika virus but also measurably higher cytotoxicity than DRS-B2, which is essentially non-toxic in the same cell-based assays [2]. These functional divergences mean that replacing DRS-B2 with a close analog can invert selectivity, abolish desired bioactivity, or introduce unacceptable toxicity. The quantitative evidence below substantiates exactly where DRS-B2 differentiates itself from the most relevant comparators.

Dermaseptin B2 Quantitative Differentiation Evidence Against Closest Analogs


DRS-B2 vs. DRS-DA4: Complete Absence of Hemolytic Activity and Chemotactic Function versus Potent Chemoattractant Activity with Gram-Negative Selectivity

In a direct head-to-head study, Dermaseptin DA4 acted as a potent chemoattractant for human leukocytes and was devoid of hemolytic activity; its bactericidal action and inner membrane permeabilization were exclusively selective for Gram-negative bacteria (E. coli and S. aureus models). In marked contrast, Dermaseptin B2—despite high sequence homology with DRS-S4—was incapable of inducing directional migration of leukocytes and displayed a broader bactericidal spectrum encompassing both Gram-positive and Gram-negative organisms [1]. This functional inversion has direct implications for research design: DRS-B2 is unsuitable for immunomodulatory chemotaxis assays but is preferred for pan-bacterial coverage applications.

Antimicrobial peptides Immunomodulation Structure-function comparison

DRS-B2 vs. DRS-S4 Analogs: Non-Toxic Profile in HeLa and HMC3 Cells Contrasts with Concentration-Dependent Cytotoxicity of S4 Family

In a direct comparison of Dermaseptin B2 and S4 derivatives against Zika virus (ZIKV PF13), cytotoxicity was evaluated on HMC3 and HeLa cell lines via CellTiter-Glo luminescent viability assay. Dermaseptin B2 and its derivative exhibited no toxicity against either HeLa or HMC3 cell lines, whereas all tested S4 family analogs showed concentration-dependent cytotoxicity at microgram concentrations. Furthermore, S4 analogs displayed antiviral activity with low effective concentrations ranging from 3 to 12.5 μg/mL, while native DRS-B2 and its derivative actually increased viral infectivity [1]. These data establish that DRS-B2 is functionally excluded from antiviral evaluation but carries a superior safety margin in cellular contexts where S4 compounds are cytotoxic.

Antiviral peptides Cytotoxicity Zika virus

DRS-B2 vs. DRS-B3: Distinctive Antifungal Potency at Low μg/mL Concentrations Against Dermatophytes

Experimentally validated antifungal susceptibility data collected in the CAMP database show that Dermaseptin B2 inhibits dermatophyte and filamentous fungal growth at low μg/mL concentrations: Microsporum canis MIC = 10 μg/mL, Trichophyton rubrum MIC = 15 μg/mL, Arthroderma simii MIC = 30 μg/mL, and Aspergillus fumigatus (quantitative MIC not specified but growth inhibition confirmed) [1]. In comparison, Dermaseptin B3—the most closely related B-family member—is primarily characterized for its antibacterial activity (MICs of 1.3–5.0 μM against S. aureus, P. aeruginosa, and E. coli) with no experimentally validated antifungal MIC data reported against dermatophytes . This antifungal breadth at clinically relevant concentrations positions DRS-B2 as the preferred candidate for antifungal lead optimization within the dermaseptin B subfamily.

Antifungal peptides Dermatophyte susceptibility MIC comparison

DRS-B2 In Vivo Tumor Growth Inhibition: Xenograft Data with Quantified Efficacy Superior to PBS Control

In a PC3 human prostate adenocarcinoma xenograft mouse model, Dermaseptin B2 administered at 2.5 mg/kg inhibited tumor growth by 50% relative to PBS-treated controls [1]. In vitro, DRS-B2 induced concentration- and time-dependent cytotoxicity against PC3 cells: treatment with 1 μM or 7.5 μM DRS-B2 produced measurable LDH release, with the higher concentration (7.5 μM) achieving significant cytotoxicity compared to the positive control Taxol (0.3 μM) [2]. While Dermaseptin B3 shares antiproliferative activity against tumor cells (MIC-class data), no equivalent in vivo xenograft tumor growth inhibition data at defined dosing regimens have been reported for B3. The DRS-B2 xenograft result represents the most robust in vivo efficacy evidence within the dermaseptin B family.

Antitumor peptides Xenograft model Prostate cancer

DRS-B2 Sub-Chronic In Vivo Safety Profiling: 90-Day Toxicological Data Supporting Tranlsational Readiness

A comprehensive sub-acute (14-day) and sub-chronic (90-day) toxicity evaluation of DRS-B2 was performed in BALB/c mice and Albino Wistar rats following OECD recommendations. In the 90-day sub-chronic study, DRS-B2-treated groups showed lower ALT and AST levels than controls at doses of 1.9 mg/kg and 4.6 mg/kg, respectively—indicating no hepatocellular toxicity at these doses. The 14-day sub-acute tests revealed no significant alterations in biochemical, hematological, or histological parameters [1]. The study concluded that short-term DRS-B2 treatment appears safe, while long-term treatment may produce mild hepatic effects and splenic inflammatory responses. This represents the most detailed in vivo toxicological dataset for any dermaseptin B family member; no comparable 90-day regulatory-aligned toxicology study exists for DRS-B3, DRS-S4, or DRS-DA4.

Toxicity assessment In vivo safety Preclinical development

DRS-B2 Alginate Nanoparticle Formulation: Measurable Enhancement of Antibacterial Potency Against Colistin-Resistant E. coli

Immobilization of DRS-B2 on alginate nanoparticles (Alg NPs) produced a formulation (Alg NPs + DRS-B2) with remarkably enhanced antibacterial activity against both colistin-sensitive E. coli ATCC 8739 and colistin-resistant E. coli 184 strains. The antibacterial activity of the nanoparticle formulation was quantitatively higher than that of free DRS-B2 alone. Further potentiation was achieved by adding lactic acid or menthol to the formulation, which augmented activity against the same Gram-negative bacilli. Safety was confirmed on human erythrocytes and HT29 (human) and IPEC-1 (animal) eukaryotic cell lines, and stability was validated under gastrointestinal-mimicking conditions of pH, temperature, and digestive enzymes [1]. No equivalent alginate nanoparticle immobilization and potentiation data have been reported for DRS-B3, DRS-S4, or DRS-DA4, making DRS-B2 the only dermaseptin with a characterized nanoparticle delivery and enhancement platform.

Nanoparticle formulation Antibacterial enhancement Drug delivery

Dermaseptin B2 Evidence-Backed Application Scenarios for Scientific Procurement and Drug Discovery Programs


Broad-Spectrum Antibacterial Lead with In Vivo Safety Validation for Preclinical Infection Models

DRS-B2 is the only dermaseptin B family member with published 90-day sub-chronic toxicity data [1]. Combined with its broader bactericidal spectrum compared to DRS-DA4 (covering both Gram-positive and Gram-negative organisms) [2], procurement of DRS-B2 as a lead compound is indicated when antimicrobial development programs require both efficacy breadth and preliminary in vivo safety documentation.

Antifungal Discovery Program Targeting Dermatophyte and Filamentous Fungal Infections

DRS-B2 exhibits validated antifungal activity at μg/mL concentrations against clinically relevant dermatophytes (M. canis MIC = 10 μg/mL, T. rubrum MIC = 15 μg/mL, A. simii MIC = 30 μg/mL) [1], a profile not matched by DRS-B3 which lacks dermatophyte MIC data [2]. Procurement of DRS-B2 for antifungal screening programs is justified when dermatophyte or filamentous fungal pathogens are the primary target indication.

Nanoparticle-Based Drug Delivery and Formulation Research Against Drug-Resistant Gram-Negative Bacteria

DRS-B2 is the only dermaseptin for which a nanoparticle delivery platform (alginate nanoparticles) has been characterized, demonstrating activity enhancement against both colistin-sensitive and colistin-resistant E. coli strains, with further potentiation by lactic acid or menthol [1]. This makes DRS-B2 the compound of choice for formulation scientists developing peptide delivery systems targeting multidrug-resistant Gram-negative infections.

Oncology Lead Discovery with In Vivo Xenograft Tumor Growth Inhibition Data

DRS-B2 at 2.5 mg/kg inhibited PC3 prostate tumor xenograft growth by 50% relative to PBS controls [1], and exhibits IC50 values of 5.993–7.679 μM against rhabdomyosarcoma RD cells in vitro [2]. No other dermaseptin B family member has published in vivo xenograft efficacy data. Procurement of DRS-B2 is recommended for oncology programs requiring a peptide lead with both in vitro potency and in vivo proof-of-concept.

Quote Request

Request a Quote for Dermaseptin B2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.